Cas no 51671-06-8 (1-Bromo-3-chloronaphthalene)

1-Bromo-3-chloronaphthalene 化学的及び物理的性質
名前と識別子
-
- 1-bromo-3-chloronaphthalene
- SCHEMBL11797557
- BS-50641
- 51671-06-8
- MFCD18410262
- AKOS024438584
- E85208
- DB-201679
- 1-Bromo-3-chloronaphthalene
-
- インチ: 1S/C10H6BrCl/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H
- InChIKey: ABGYAXSJIBNZSF-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=C2C=CC=CC2=1)Cl
計算された属性
- せいみつぶんしりょう: 239.93414g/mol
- どういたいしつりょう: 239.93414g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 4
1-Bromo-3-chloronaphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219000279-100mg |
1-Bromo-3-chloronaphthalene |
51671-06-8 | 95% | 100mg |
$140.00 | 2023-09-01 | |
Chemenu | CM233020-1g |
1-Bromo-3-chloronaphthalene |
51671-06-8 | 95% | 1g |
$*** | 2023-05-30 | |
1PlusChem | 1P01V6D0-100mg |
1-Bromo-3-chloronaphthalene |
51671-06-8 | 97% | 100mg |
$116.00 | 2024-04-30 | |
Alichem | A219000279-5g |
1-Bromo-3-chloronaphthalene |
51671-06-8 | 95% | 5g |
$1700.00 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1598101-100mg |
1-Bromo-3-chloronaphthalene |
51671-06-8 | 98% | 100mg |
¥852.00 | 2024-05-10 | |
Aaron | AR01V6LC-1g |
1-Bromo-3-chloronaphthalene |
51671-06-8 | 97% | 1g |
$452.00 | 2025-02-11 | |
Aaron | AR01V6LC-5g |
1-Bromo-3-chloronaphthalene |
51671-06-8 | 97% | 5g |
$2202.00 | 2025-02-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1598101-250mg |
1-Bromo-3-chloronaphthalene |
51671-06-8 | 98% | 250mg |
¥2020.00 | 2024-05-10 | |
Alichem | A219000279-1g |
1-Bromo-3-chloronaphthalene |
51671-06-8 | 95% | 1g |
$520.00 | 2023-09-01 | |
eNovation Chemicals LLC | Y1228503-1g |
1-Bromo-3-chloronaphthalene |
51671-06-8 | 95% | 1g |
$700 | 2024-06-03 |
1-Bromo-3-chloronaphthalene 関連文献
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
7. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
1-Bromo-3-chloronaphthaleneに関する追加情報
1-Bromo-3-Chloronaphthalene: A Comprehensive Overview
1-Bromo-3-chloronaphthalene, also known by its CAS registry number CAS No. 51671-06-8, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with bromine and chlorine substituents at the 1 and 3 positions, respectively. The unique electronic properties and structural features of 1-bromo-3-chloronaphthalene make it a valuable building block in the synthesis of advanced materials and bioactive molecules.
The synthesis of 1-bromo-3-chloronaphthalene typically involves electrophilic substitution reactions on the naphthalene ring. The introduction of bromine and chlorine substituents at specific positions is achieved through carefully controlled reaction conditions to ensure regioselectivity. Recent advancements in catalytic methods, such as the use of transition metal catalysts, have enabled more efficient and environmentally friendly syntheses of this compound. For instance, studies have shown that palladium-catalyzed coupling reactions can be employed to introduce halogen substituents with high precision, minimizing side reactions and improving yield.
1-Bromo-3-chloronaphthalene exhibits distinctive physical and chemical properties due to its electron-withdrawing substituents. The presence of bromine and chlorine atoms at the meta positions significantly alters the electronic structure of the naphthalene ring, leading to increased reactivity in certain chemical transformations. This makes it an ideal precursor for the synthesis of functionalized aromatic compounds, which are widely used in pharmaceuticals, agrochemicals, and electronic materials.
In terms of applications, 1-bromo-3-chloronaphthalene has found utility in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its ability to undergo various cross-coupling reactions facilitates the construction of complex molecular architectures with tailored electronic properties. Recent research has focused on its use as a building block for π-conjugated systems, which are critical components in modern electronic devices. For example, studies have demonstrated that derivatives of 1-bromo-3-chloronaphthalene can exhibit excellent charge transport properties, making them promising candidates for next-generation organic electronics.
The pharmacological potential of 1-bromo-3-chloronaphthalene is another area of active investigation. Due to its structural similarity to certain bioactive compounds, it serves as a valuable intermediate in drug discovery efforts. Researchers have explored its role in inhibiting specific enzymes and pathways associated with diseases such as cancer and neurodegenerative disorders. Recent findings suggest that derivatives of this compound may possess anti-inflammatory and antioxidant properties, opening new avenues for therapeutic development.
In conclusion, 1-bromo-3-chloronaphthalene, with its unique chemical properties and versatile applications, continues to be a focal point in contemporary research. Its role as a key intermediate in the synthesis of advanced materials and bioactive molecules underscores its importance in various scientific disciplines. As ongoing studies uncover new insights into its structure-function relationships and potential uses, this compound is poised to contribute significantly to future innovations across multiple industries.
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